molecular formula C22H28N2O B3981288 1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine

1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine

Cat. No. B3981288
M. Wt: 336.5 g/mol
InChI Key: KCXMPMOZZBHQGA-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine, also known as DPI, is a chemical compound that has been extensively studied for its potential therapeutic effects. DPI belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the dopamine and serotonin receptors. This compound has been shown to bind to the D2 and 5-HT1A receptors, which are implicated in the regulation of mood and behavior. Moreover, this compound has been shown to inhibit the reuptake of dopamine and serotonin, which increases the availability of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Moreover, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is implicated in the regulation of neuronal growth and survival. This compound has also been shown to decrease the levels of corticosterone, which is a stress hormone implicated in the pathophysiology of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. Moreover, this compound has been extensively studied for its potential therapeutic effects in various diseases. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has a short half-life, which limits its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine. Firstly, the mechanism of action of this compound needs to be further elucidated. Secondly, the therapeutic potential of this compound needs to be tested in clinical trials. Thirdly, the safety profile of this compound needs to be evaluated in preclinical studies. Fourthly, the pharmacokinetics of this compound needs to be studied to optimize its dosing regimen. Fifthly, the potential interactions of this compound with other drugs need to be evaluated. Lastly, the potential of this compound as a lead compound for the development of novel therapeutics needs to be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities. The synthesis of this compound involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-phenylbutanoyl chloride under basic conditions. This compound has been shown to possess anxiolytic and antidepressant effects in animal models. Moreover, this compound has been shown to inhibit the binding of dopamine and serotonin receptors, which are implicated in the pathophysiology of depression and anxiety disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the elucidation of its mechanism of action, evaluation of its safety profile, and exploration of its potential as a lead compound for the development of novel therapeutics.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(3-phenylbutanoyl)piperazine has been extensively studied for its potential therapeutic effects in various diseases such as depression, anxiety, and schizophrenia. This compound has been shown to possess anxiolytic and antidepressant effects in animal models. Moreover, this compound has been shown to inhibit the binding of dopamine and serotonin receptors, which are implicated in the pathophysiology of depression and anxiety disorders.

properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-17-8-7-11-21(19(17)3)23-12-14-24(15-13-23)22(25)16-18(2)20-9-5-4-6-10-20/h4-11,18H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMPMOZZBHQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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